molecular formula C5H10N2O2S2 B1438904 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide CAS No. 21428-88-6

1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide

Cat. No.: B1438904
CAS No.: 21428-88-6
M. Wt: 194.3 g/mol
InChI Key: BPQWFNIJRQEEFH-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a thiomorpholine ring with a carbothioamide group and a 1,1-dioxide moiety.

Scientific Research Applications

1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with “4-Thiomorpholinecarbothioamide 1,1-dioxide” are not fully documented in the sources I found . For comprehensive information, you may need to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide typically involves the reaction of thiomorpholine with carbon disulfide and an appropriate oxidizing agent. The reaction conditions often include:

    Solvent: Methanol or other suitable organic solvents

    Temperature: Typically conducted at room temperature or slightly elevated temperatures

    Catalysts: Various catalysts can be used to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide moiety to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Various substituted thiomorpholine derivatives

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Thiomorpholine 1,1-dioxide
  • Thiomorpholinecarboxamide
  • Thiomorpholinecarbothioamide

Uniqueness

1,1-Dioxo-1lambda6-thiomorpholine-4-carbothioamide stands out due to its specific combination of a thiomorpholine ring, carbothioamide group, and 1,1-dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-dioxo-1,4-thiazinane-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S2/c6-5(10)7-1-3-11(8,9)4-2-7/h1-4H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQWFNIJRQEEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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